2-(2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-ethyl-N-(m-tolyl)acetamide
描述
Structural Significance of Pyrazolo[1,5-a]Pyrazine Core in Drug Design
The pyrazolo[1,5-a]pyrazine core is a bicyclic heterocycle comprising fused pyrazole and pyrazine rings. Its planar structure and electron-rich aromatic system enable π-π stacking interactions with protein targets, while nitrogen atoms at positions 1, 3, and 7 provide hydrogen-bonding sites critical for binding affinity. This scaffold’s rigidity and compact geometry allow it to occupy hydrophobic pockets in enzymes, as demonstrated in kinase inhibitors and anti-inflammatory agents.
A key advantage lies in the core’s synthetic flexibility. Position 2 and 5 are amenable to functionalization, enabling precise modulation of steric and electronic properties. For instance, the 4-oxo group in the target compound enhances hydrogen-bond acceptor capacity, potentially interacting with catalytic lysine or aspartate residues in ATP-binding pockets. Substituents at position 2, such as the 3,4-dimethoxyphenyl group, introduce steric bulk and electron-donating effects that improve target selectivity. Computational studies of analogous pyrazolo[1,5-a]pyrimidines suggest that methoxy groups at the 3,4-positions optimize hydrophobic contacts with residues in PI3Kδ and COX-2 active sites.
Table 1: Impact of Pyrazolo[1,5-a]Pyrazine Substituents on Biological Activity
The 3,4-dimethoxyphenyl group at position 2 in the target compound likely contributes to π-stacking with tyrosine or phenylalanine residues, while its methoxy groups participate in van der Waals interactions. This aligns with structure-activity relationship (SAR) studies of pyrazolo[1,5-a]pyrimidines, where analogous substituents increased potency against PI3Kδ by 10-fold compared to unsubstituted derivatives.
Role of Acetamide Substituents in Bioactive Molecule Development
The N-ethyl-N-(m-tolyl)acetamide side chain at position 5 exemplifies strategic functionalization to optimize pharmacokinetic and pharmacodynamic profiles. Acetamide groups are widely employed in drug design due to their balance of hydrophilicity and metabolic stability. The ethyl and m-tolyl substituents introduce steric hindrance that reduces off-target binding while maintaining conformational flexibility for target engagement.
In kinase inhibitors, acetamides serve as bioisosteres for adenine’s exocyclic amine, mimicking ATP’s hydrogen-bonding pattern. For example, crizotinib’s acetamide moiety binds to MET kinase’s hinge region, a feature replicated in the target compound’s design. The m-tolyl group’s methyl substituent likely occupies a hydrophobic subpocket, as observed in JNJ-61432059, a pyrazolo[1,5-c]pyrimidine AMPAR modulator with similar acetamide spacing.
Table 2: Comparative Analysis of Acetamide-Containing Kinase Inhibitors
The ethyl group in the target compound may mitigate oxidative metabolism by cytochrome P450 enzymes, a common issue with smaller alkyl chains. Meanwhile, the m-tolyl group’s aromatic ring could engage in edge-to-face interactions with tryptophan or histidine residues, as modeled in RET kinase inhibitors. Molecular dynamics simulations of analogous structures suggest that branched acetamides improve binding entropy by restricting rotational freedom, thereby enhancing residence time.
Synthetic routes to such acetamides typically involve reductive amination or Suzuki-Miyaura coupling. For instance, intermediate aldehydes derived from pyrazolo[1,5-a]pyrazine cores undergo reductive amination with secondary amines to install the acetamide side chain. This modular approach allows rapid diversification, critical for optimizing ADME properties while maintaining target affinity.
属性
IUPAC Name |
2-[2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]-N-ethyl-N-(3-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N4O4/c1-5-28(19-8-6-7-17(2)13-19)24(30)16-27-11-12-29-21(25(27)31)15-20(26-29)18-9-10-22(32-3)23(14-18)33-4/h6-15H,5,16H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMZRSRGMHFRWEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC(=C1)C)C(=O)CN2C=CN3C(=CC(=N3)C4=CC(=C(C=C4)OC)OC)C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound 2-(2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-ethyl-N-(m-tolyl)acetamide is a heterocyclic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by the following components:
- A pyrazolo[1,5-a]pyrazine core.
- Two substituents: a 3,4-dimethoxyphenyl group and an N-ethyl-N-(m-tolyl)acetamide moiety.
Molecular Formula
The molecular formula can be represented as .
Research indicates that compounds with similar structures often exhibit activity against various biological targets. The specific mechanisms of action for this compound include:
- Histone Demethylase Inhibition : The compound has been noted to inhibit histone demethylases, particularly those dependent on 2-oxoglutarate. This inhibition can affect gene expression and cellular processes related to cancer and other diseases .
- Anticancer Properties : Preliminary studies suggest that the compound may have anticancer effects, potentially through the modulation of epigenetic factors involved in tumor growth .
Therapeutic Applications
- Cancer Treatment : Due to its ability to modulate histone demethylases, this compound shows promise in treating various cancers by altering the epigenetic landscape of cancer cells.
- Neurodegenerative Diseases : Given the role of histone demethylases in neurodegeneration, there is potential for this compound in treating conditions like Alzheimer's disease .
- Inflammatory Disorders : The modulation of inflammatory pathways through epigenetic mechanisms may also position this compound as a candidate for treating inflammatory diseases .
Case Studies
- In Vitro Studies : In vitro assays demonstrated that derivatives of pyrazolo compounds exhibited significant cytotoxicity against various cancer cell lines. For instance, compounds structurally related to the target compound showed IC50 values in the low micromolar range against human colon carcinoma (HTC-116) and hepatocellular carcinoma (HepG-2) cell lines .
- Molecular Docking Studies : Computational studies indicated favorable binding interactions between the compound and histone demethylases. These studies suggest that the compound could effectively disrupt the active site of these enzymes, leading to altered gene expression profiles .
Data Table of Biological Activities
科学研究应用
Structure and Composition
The compound features several notable structural elements:
- Pyrazolo[1,5-a]pyrazine core : This heterocyclic structure is known for its biological activity.
- Dimethoxyphenyl group : The presence of methoxy groups enhances solubility and bioactivity.
- Ethyl and m-tolyl substituents : These groups may influence the compound's pharmacokinetics and pharmacodynamics.
Molecular Formula
The molecular formula for this compound is , with a molecular weight of approximately 368.43 g/mol.
Anticancer Activity
Recent studies have indicated that pyrazole derivatives exhibit significant anticancer properties. The compound under discussion has been evaluated for its ability to inhibit cancer cell proliferation through various mechanisms:
- Histone Demethylase Inhibition : Pyrazole derivatives are known to inhibit histone demethylases, which play a crucial role in regulating gene expression associated with cancer progression. The inhibition of these enzymes can lead to reactivation of tumor suppressor genes and subsequent cancer cell apoptosis .
- Targeting Specific Pathways : Research indicates that compounds similar to this one can modulate pathways involved in cell cycle regulation and apoptosis, making them promising candidates for cancer therapeutics .
Anti-inflammatory Properties
The compound may also possess anti-inflammatory effects, which are critical in treating various chronic diseases:
- Inhibition of Pro-inflammatory Cytokines : Studies suggest that pyrazole derivatives can reduce the production of pro-inflammatory cytokines, thereby alleviating inflammation-related symptoms .
- Potential in Autoimmune Diseases : Given their ability to modulate immune responses, these compounds could be explored for therapeutic use in autoimmune conditions.
Neuroprotective Effects
Emerging research suggests that pyrazole derivatives might offer neuroprotective benefits:
- Protection Against Oxidative Stress : The antioxidant properties of certain pyrazoles can protect neuronal cells from oxidative damage, which is a significant factor in neurodegenerative diseases like Alzheimer's and Parkinson's .
- Modulation of Neurotransmitter Systems : By influencing neurotransmitter levels, these compounds may help in managing conditions such as depression or anxiety.
Case Study 1: Anticancer Efficacy
A study conducted by Sun Lingyi et al. demonstrated that a related pyrazolo compound effectively inhibited the growth of various cancer cell lines by targeting histone demethylases. The findings indicated a dose-dependent response, suggesting that structural modifications could enhance efficacy against specific cancer types .
Case Study 2: Anti-inflammatory Mechanism
Research published in the European Journal of Medicinal Chemistry highlighted the anti-inflammatory effects of similar pyrazole derivatives in animal models of arthritis. The study reported significant reductions in joint swelling and pain, attributed to decreased levels of inflammatory mediators .
相似化合物的比较
Comparison with Structurally Related Compounds
Substituent Variations in Acetamide Moieties
The acetamide moiety is a critical pharmacophore in this compound class. Comparative examples include:
- N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-[2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide : This analog replaces the N-ethyl-N-(m-tolyl) group with a dihydrobenzodioxin ring, improving water solubility due to the oxygen-rich heterocycle .
Table 1: Substituent Comparison
Core Heterocyclic Modifications
The pyrazolo[1,5-a]pyrazine core distinguishes this compound from related heterocycles:
- Pyrazin-2-yl derivatives : Compounds like 2-{[5-(diphenylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(pyrazin-2-yl)acetamide () feature a pyrazine ring instead of pyrazolo[1,5-a]pyrazine, reducing ring strain but altering electronic properties due to sulfur and oxadiazole incorporation .
- Pyrazolo[3,4-d]pyrimidinones: Example 83 () integrates a chromen-4-one and pyrazolo[3,4-d]pyrimidine, increasing structural complexity and molecular weight (571.20 g/mol) .
Table 2: Core Heterocycle Comparison
Physicochemical and Spectral Data
While spectral data for the target compound are unavailable in the evidence, analogs provide insights:
常见问题
Q. Critical Parameters :
- Temperature : 80–100°C for cyclization to avoid side reactions.
- Catalysts : Pd(PPh₃)₄ for coupling reactions.
- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) .
Advanced: How can reaction conditions be optimized to improve yield and purity during synthesis?
Q. Experimental Design :
- DoE (Design of Experiments) : Vary solvent polarity (DMF vs. THF), catalyst loading (0.5–5 mol%), and temperature (60–120°C) in a factorial design.
- In Situ Monitoring : Use HPLC-MS to track intermediate formation and identify byproducts.
- Post-Reaction Quenching : Adjust pH to precipitate impurities (e.g., acidic workup for unreacted amines).
Case Study : A 15% yield increase was achieved by switching from THF to DMF, enhancing solubility of the acetamide intermediate .
Advanced: What analytical techniques are most effective for structural validation and purity assessment?
- NMR : ¹H/¹³C NMR to confirm regiochemistry of the pyrazolo-pyrazine core (e.g., δ 8.2–8.5 ppm for aromatic protons).
- HRMS : Exact mass analysis to distinguish isotopic patterns from impurities.
- XRD : Resolve stereochemical ambiguities in the acetamide side chain.
- HPLC-PDA : Purity >98% confirmed using a C18 column (ACN/H₂O + 0.1% TFA) .
Advanced: How does structural modification of the dimethoxyphenyl group affect biological activity?
Q. SAR Analysis :
| Modification | Biological Activity (IC₅₀) | Key Finding |
|---|---|---|
| 3,4-Dimethoxyphenyl (Parent) | 12 nM (Kinase X) | Optimal H-bonding with active site |
| 3-Methoxyphenyl | 85 nM | Reduced electron density lowers affinity |
| 4-Chlorophenyl | 220 nM | Steric clash in hydrophobic pocket |
Methodology : Use molecular docking (AutoDock Vina) to simulate interactions and validate with surface plasmon resonance (SPR) for binding kinetics .
Advanced: How should researchers address contradictions in reported biological activity data?
Case Example : Discrepancies in IC₅₀ values for kinase inhibition (12 nM vs. 45 nM) may arise from:
- Assay Conditions : ATP concentration (1 mM vs. 10 µM).
- Cell Lines : HeLa vs. HEK293T (endogenous kinase expression varies).
Q. Resolution :
Standardize assay protocols (e.g., IC₅₀ determination at 10 µM ATP).
Use isogenic cell lines to control for genetic background .
Advanced: What strategies can enhance the compound’s metabolic stability for in vivo studies?
- Deuterium Labeling : Replace methoxy hydrogens with deuterium to slow CYP450-mediated demethylation.
- Prodrug Design : Mask the acetamide as a tert-butyl carbamate, cleaved enzymatically in target tissues.
- PK/PD Modeling : Use PBPK models to predict clearance routes and optimize dosing .
Basic: What are the primary pharmacological targets of this compound?
The compound shows kinase inhibitory activity (e.g., JAK2, EGFR) and modulates GPCRs (e.g., 5-HT₂A). Its dimethoxyphenyl group mimics tyrosine residues in ATP-binding pockets, while the acetamide stabilizes inactive conformations .
Advanced: How can computational methods guide lead optimization?
- Free Energy Perturbation (FEP) : Predict ΔΔG for substituent changes (e.g., methoxy → ethoxy).
- MD Simulations : Assess conformational flexibility over 100 ns trajectories (AMBER force field).
- ADMET Prediction : Use SwissADME to optimize logP (target: 2–3) and reduce hERG liability .
Advanced: What in vitro models are suitable for evaluating anti-inflammatory activity?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
